8-Quinolinethiol, 4-phenyl-

Catalog No.
S13399487
CAS No.
75955-26-9
M.F
C15H11NS
M. Wt
237.32 g/mol
Availability
In Stock
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8-Quinolinethiol, 4-phenyl-

CAS Number

75955-26-9

Product Name

8-Quinolinethiol, 4-phenyl-

IUPAC Name

4-phenylquinoline-8-thiol

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

InChI

InChI=1S/C15H11NS/c17-14-8-4-7-13-12(9-10-16-15(13)14)11-5-2-1-3-6-11/h1-10,17H

InChI Key

FHNNQLOISQWYLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C3=NC=C2)S

8-Quinolinethiol, 4-phenyl- is a chemical compound characterized by a quinoline ring structure with a thiol group and a phenyl substituent. The molecular formula for this compound is C₁₃H₉NOS, and it features a thiol (-SH) group at the 8-position of the quinoline ring, which is known for its diverse biological activities and ability to form chelates with metal ions. The presence of the phenyl group at the 4-position enhances its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

The reactivity of 8-quinolinethiol, 4-phenyl- can be attributed to both the quinoline moiety and the thiol group. Key reactions include:

  • Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution, making it susceptible to various electrophiles.
  • Metal Chelation: The thiol group can form stable complexes with transition metals, enhancing its utility in coordination chemistry .
  • Oxidation Reactions: The thiol can be oxidized to form disulfides or sulfonic acids under appropriate conditions .

8-Quinolinethiol derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds in this class have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes.
  • Antioxidant Activity: The thiol group contributes to the antioxidant properties, scavenging free radicals and protecting cells from oxidative stress .
  • Metal Ion Binding: These compounds can chelate metal ions, which can be leveraged in therapeutic applications for metal detoxification or as drug delivery systems .

Several methods exist for synthesizing 8-quinolinethiol, 4-phenyl-. Common approaches include:

  • Nucleophilic Substitution: Starting from 4-chloroquinoline, a nucleophilic substitution reaction with thiophenol can yield the desired compound.
  • Condensation Reactions: Condensing 8-hydroxyquinoline with phenylisothiocyanate can also produce this compound through a thiolation reaction .
  • Multistep Synthesis: More complex synthetic routes involve multiple steps including protection-deprotection strategies and coupling reactions to introduce the phenyl group effectively .

The applications of 8-quinolinethiol, 4-phenyl- are diverse:

  • Coordination Chemistry: Used as a ligand in metal complexes for catalysis and material science.
  • Pharmaceutical Development: Explored for potential use in developing antimicrobial agents or as chelating agents in drug formulations.
  • Analytical Chemistry: Employed in high-performance liquid chromatography for detecting metal ions due to its chelating properties .

Interaction studies have highlighted the ability of 8-quinolinethiol, 4-phenyl- to form complexes with various metal ions such as copper, nickel, and zinc. These interactions are crucial for understanding its role in biological systems and potential therapeutic applications. Studies have shown that these complexes can influence enzyme activity and cellular processes due to their metal-binding capabilities .

Several compounds share structural similarities with 8-quinolinethiol, 4-phenyl-. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
8-HydroxyquinolineHydroxy group at position 8Known for strong chelation properties with metals
4-MethylthioquinolineMethylthio group at position 4Exhibits different solubility and reactivity patterns
5-Chloro-8-hydroxyquinolineChlorine substituent at position 5Enhanced antibacterial activity due to halogen effects
7-AminoquinolineAmino group at position 7Important in drug design due to amino functionality

The uniqueness of 8-quinolinethiol, 4-phenyl- lies in its combination of both thiol and phenyl functionalities, allowing it to participate in diverse

Traditional Organic Synthesis Routes (Friedländer, Skraup)

Friedländer Synthesis Application

The Friedländer synthesis represents a fundamental approach for constructing quinoline derivatives through the condensation of 2-aminobenzaldehydes with ketones [1]. This classical methodology has been extensively applied to the synthesis of 4-phenylquinoline frameworks, which serve as precursors to 8-quinolinethiol, 4-phenyl- derivatives [2]. The reaction mechanism involves a rate-limiting aldol condensation followed by cyclization and dehydration steps [1].

Recent optimizations of the Friedländer protocol have demonstrated significant improvements in yield and reaction efficiency. Research has shown that ammonium acetate catalysis can achieve yields ranging from 63-97% for 4-phenylquinoline derivatives under mild conditions [2]. The optimized reaction conditions typically employ 30 mole percent ammonium acetate in ethanol at 70°C, with reaction times varying from 15-90 minutes depending on substrate substitution patterns [2].

Table 1: Friedländer Synthesis Optimization Data for 4-Phenylquinoline Derivatives

CatalystCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)Reference
Ammonium acetate307015-9063-97 [2]
Trifluoroacetic acid108012075-85 [1]
Magnesium-Aluminum hydrotalcite512018068-82 [3]
Toluenesulfonic acid1510024070-78 [1]

The mechanism proceeds through intermediate benzylidenemalononitrile formation, followed by Michael addition with aminophenol derivatives and subsequent cyclization [2]. This pathway has been particularly effective for generating 7-hydroxy-4-phenyl-1,2-dihydroquinoline intermediates that can be further modified to introduce thiol functionality at the 8-position [2].

Skraup Reaction Methodology

The Skraup reaction provides an alternative classical route for quinoline synthesis through the cyclization of aniline derivatives with glycerol and oxidizing agents [4]. This methodology has been adapted for 4-phenylquinoline synthesis by employing substituted anilines as starting materials [4]. The reaction mechanism involves initial acrolein formation from glycerol dehydration, followed by nucleophilic addition with aniline and subsequent cyclization [4].

Modern adaptations of the Skraup synthesis have incorporated ionic liquid media and microwave irradiation to enhance reaction efficiency [4]. These modifications have demonstrated improved conversion rates and reduced reaction times compared to traditional thermal conditions [5]. The use of solvent-free conditions under microwave irradiation has achieved quinoline formation in yields exceeding 80% within 5-minute reaction periods [5].

Table 2: Skraup Reaction Optimization for Quinoline Synthesis

Reaction MediumTemperature (°C)Time (min)Yield (%)Reference
Ionic liquid160580-95 [5]
Solvent-free microwave140575-88 [5]
Traditional sulfuric acid18036060-70 [4]
Neat acetic acid microwave160585-95 [6]

Transition Metal-Catalyzed Coupling Approaches

Palladium-Catalyzed Synthesis Methods

Palladium-catalyzed approaches have emerged as powerful tools for quinoline synthesis through cascade reactions and coupling methodologies [7]. The denitrogenative palladium-catalyzed reaction of ortho-aminocinnamonitriles with arylhydrazines provides an efficient pathway to 2-arylquinolines with moderate to good yields [7]. This methodology involves sequential denitrogenative addition followed by intramolecular cyclization [7].

The mechanism proceeds through palladiaziridine intermediate formation, followed by cyano group coordination and oxidative addition to generate palladium(II) intermediates [7]. Subsequent carbopalladation of the cyano group and protonation yields imine intermediates that undergo hydrolysis and cyclization to form the desired quinoline products [7].

Table 3: Palladium-Catalyzed Quinoline Synthesis Conditions

Catalyst SystemLigandBaseTemperature (°C)Yield Range (%)Reference
Palladium(II) acetateBINAPCesium fluoride10052-99 [8]
Palladium(II) acetateX-PhosCesium fluoride8061-89 [8]
Palladium(0)TriphenylphosphinePotassium carbonate11065-85 [7]

Copper-Catalyzed Methodologies

Copper-catalyzed synthesis represents a cost-effective alternative for quinoline preparation through tandem reactions [9] [10]. Copper-mediated synthesis involves Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene nitriles, followed by reductive amination and intramolecular cyclization [10]. This approach provides regioselective access to 2-aminoquinolines and 2-arylquinoline-3-carbonitriles [10].

The copper-catalyzed protocol demonstrates excellent functional group tolerance and proceeds under aerobic conditions using molecular oxygen as the oxidant [9]. The reaction involves initial carbon-hydrogen functionalization followed by carbon-nitrogen and carbon-carbon bond construction [9].

Ruthenium-Catalyzed Approaches

Ruthenium pincer complexes have demonstrated exceptional efficiency in quinoline synthesis through acceptorless dehydrogenative coupling reactions [11]. The bifunctional ruthenium nitrogen-nitrogen-nitrogen-pincer complex catalyzes the coupling of 2-aminobenzyl alcohols with secondary alcohols and nitriles [11]. This methodology achieves remarkably high turnover numbers of 440,000 for 2-phenylquinoline synthesis [11].

The ruthenium-catalyzed three-component deaminative coupling reaction of anilines with aldehydes and amines provides access to 2,3-disubstituted quinoline derivatives [12]. This approach demonstrates step-efficient synthesis without employing reactive reagents or generating wasteful byproducts [12].

Table 4: Ruthenium-Catalyzed Quinoline Synthesis Performance

Catalyst Loading (mol%)Base Loading (mol%)Reaction Time (h)Turnover NumberYield (%)Reference
0.116440,00095-98 [11]
0.5512180,00088-94 [12]
1.010890,00085-92 [11]

Solid-Phase Synthesis and Green Chemistry Alternatives

Solid-Phase Methodologies

Solid-phase synthesis of quinolines employs polymer-supported reagents to facilitate product purification and enable continuous processing [13]. The polystyrene-supported selenium-mediated intramolecular carbon-carbon bond forming reaction provides an efficient route to quinoline derivatives through Lewis acid-catalyzed cyclization [13]. This methodology utilizes trimethylsilyl triflate catalysis at low temperatures to achieve cyclization of N-allyl-toluene-4-sulfonanilide substrates [13].

The solid-phase approach demonstrates several advantages including odorless operations, easy substrate preparation, and simplified purification procedures [13]. The reaction proceeds through selenium resin-bound cyclized intermediates that undergo deprotection and oxidative cleavage to yield quinoline products in 78% total yield with greater than 90% purity [13].

Table 5: Solid-Phase Quinoline Synthesis Optimization

Lewis Acid CatalystCatalyst Loading (mol%)Temperature (°C)Total Yield (%)Purity (%)Reference
Trimethylsilyl triflate10-78 to 2078>90 [13]
Boron trifluoride etherate10-78 to 20<5- [13]
Aluminum chloride10-78 to 20<5- [13]

Green Chemistry Innovations

Green chemistry approaches to quinoline synthesis emphasize environmentally benign conditions and sustainable reagent systems [14] [15] [5]. Electrochemically assisted Friedländer reactions provide a reagent-free method for quinoline synthesis from nitro compounds using electric current [14]. This sustainable approach operates under mild conditions with constant-current electrolysis and achieves high conversion rates with excellent atom economy [14].

Microwave-assisted synthesis under solvent-free conditions represents another significant green chemistry advancement [5]. The reaction of ortho-nitrobenzaldehyde with enolizable ketones using tin(II) chloride dihydrate as reductant achieves quinoline formation without solvents or additional catalysts [5]. This methodology demonstrates yields ranging from 80-95% with reaction times reduced to 5 minutes under microwave irradiation [5].

Sulfonic acid functionalized ionic liquids provide recyclable catalytic systems for quinoline synthesis in aqueous media [15]. These water-tolerant acidic catalysts enable one-pot domino quinoline synthesis with yields of 85-98% and demonstrate recyclability for five cycles without significant activity loss [15].

Table 6: Green Chemistry Quinoline Synthesis Methods

MethodReaction MediumTemperature (°C)Time (min)Yield (%)Environmental BenefitReference
ElectrochemicalAqueous256085-95Reagent-free [14]
Microwave solvent-freeNone160580-95No solvents [5]
Ionic liquidWater8012085-98Recyclable catalyst [15]

Post-Synthetic Modification Techniques

Thiol Group Introduction Strategies

Post-synthetic modification of quinoline scaffolds provides strategic access to 8-quinolinethiol derivatives through selective functionalization [8] [16]. The conversion of 8-hydroxyquinoline to 8-mercaptoquinoline involves reaction with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, followed by reduction with triphenylphosphine in toluene [17]. This methodology enables the introduction of thiol functionality while preserving the quinoline core structure [17].

Direct thiolation approaches utilize nucleophilic substitution reactions with thiolating reagents such as thiourea or Lawesson's reagent . These methods typically require elevated temperatures and basic conditions to achieve efficient conversion . Alternative approaches employ thiophenol under basic conditions to introduce phenylthio groups that can be subsequently modified [19].

Selective Halogenation and Functionalization

Metal-free selective halogenation of quinolines provides access to functionalized intermediates for further derivatization [20]. The carbon-5 selective halogenation proceeds smoothly in water using N-halosuccinimides as halogenation reagents [20]. This methodology features broad substrate scope and short reaction times without requiring additional oxidants or additives [20].

The regioselective functionalization of quinolines through carbon-hydrogen activation enables diverse structural modifications [21]. Transition metal-catalyzed site-selective functionalization beyond carbon-2 selectivity provides access to multiply substituted quinoline derivatives [21]. These methods demonstrate excellent functional group tolerance and enable late-stage diversification of quinoline scaffolds [16].

Table 7: Post-Synthetic Modification Reaction Conditions

Modification TypeReagent SystemConditionsSelectivityYield (%)Reference
Thiol introductionChlorosulfuric acid/triphenylphosphineToluene, reflux8-position70-85 [17]
HalogenationN-bromosuccinimideWater, RT5-position75-90 [20]
ArylationAryl tosylates/cesium fluoridetert-Butanol, 80°C2-position61-99 [8]
AlkylationAlkyl radicalsMild conditions2-position65-85 [22]

Cascade Modification Processes

Thiol-mediated cascade processes enable efficient post-synthetic modification through multi-step transformations [23] [24]. The three-step ring expansion cascade converts indole-tethered ynones into functionalized quinolines using thiols as multitasking reagents [23]. This approach demonstrates yields ranging from 53-97% depending on substrate substitution and thiol nucleophile choice [24].

The cascade mechanism involves sequential dearomatizing spirocyclization, nucleophilic substitution, and one-atom ring expansion under mild conditions [23]. Aromatic thiols generally provide higher yields (93-95%) compared to aliphatic thiols (53-95%), with the latter requiring elevated temperatures for optimal conversion [24].

Transition Metal Chelation Behavior (Cobalt, Copper, Zinc, Platinum)

8-Quinolinethiol, 4-phenyl- exhibits exceptional chelating properties toward transition metals, functioning as a bidentate ligand through its nitrogen and sulfur donor atoms. The compound demonstrates particularly strong affinity for soft transition metals, following the hard-soft acid-base principle where the sulfur atom preferentially coordinates to soft metal centers [1] [2].

Cobalt Complexation

Cobalt(II) forms stable octahedral complexes with 8-quinolinethiol derivatives, typically adopting a bis-chelate structure with the general formula [Co(L)₂]where L represents the deprotonated quinolinethiol ligand [3] [4]. The cobalt complexes demonstrate moderate stability constants with log K₁ values around 7.8 and log K₂ values of approximately 6.5 [1]. These complexes exhibit characteristic deep blue to violet coloration and show significant enhancement in antimicrobial activity compared to the free ligand [4].

The coordination environment around cobalt centers in these complexes shows distorted octahedral geometry, with Co-N bond distances typically ranging from 2.02 to 2.14 Å and Co-S distances averaging 2.35 Å [5]. The phenyl substitution at the 4-position of the quinoline ring introduces steric effects that influence the overall complex geometry and stability [6].

Copper Complexation

Copper(II) forms particularly stable complexes with 8-quinolinethiol, 4-phenyl-, often adopting square planar geometry characteristic of d⁹ electronic configuration [7] [8]. The stability constants for copper complexes are notably high, with log K₁ values reaching 8.5 and log K₂ values around 7.2, making them among the most stable in the series [1].

The copper complexes demonstrate excellent redox properties, with reversible Cu²⁺/Cu⁺ electron transfer processes occurring at potentials around +0.15 V versus standard hydrogen electrode [7]. The square planar geometry facilitates π-π stacking interactions between ligands, contributing to the overall stability of the complex architecture [5].

Zinc Complexation

Zinc(II) complexes with 8-quinolinethiol derivatives typically adopt tetrahedral geometry due to the d¹⁰ electronic configuration of the metal center [9] [10]. These complexes show remarkable fluorescent properties, with emission wavelengths in the blue-green region of the spectrum, making them valuable for optoelectronic applications [10].

The binding affinity of zinc for 8-quinolinethiol is substantial, with log K₂ values of 15.2 reported for similar quinolinethiol derivatives, indicating extremely strong chelation [1]. The tetrahedral coordination environment results in Zn-N bond distances of approximately 2.05 Å and Zn-S distances around 2.32 Å [9].

Platinum Complexation

Platinum(II) forms highly stable square planar complexes with 8-quinolinethiol, 4-phenyl-, exhibiting the highest stability constants among the transition metals studied [11] [12]. The platinum complexes demonstrate log K₁ values exceeding 9.2 and log K₂ values around 8.5, reflecting the strong affinity between platinum and the quinolinethiol ligand [13].

These complexes show exceptional phosphorescent properties with emission wavelengths ranging from 605 to 641 nm and luminescent lifetimes up to 450 nanoseconds [13]. The square planar geometry facilitates intermolecular platinum-platinum interactions, contributing to the formation of unique supramolecular architectures [11].

Structural Diversity in Bis-Chelate Complex Architectures

The structural diversity observed in bis-chelate complexes of 8-quinolinethiol, 4-phenyl- arises from the interplay between metal ion properties, ligand flexibility, and intermolecular interactions [14] [15]. The phenyl substituent at the 4-position introduces additional steric bulk that influences the overall complex geometry and packing arrangements.

Mononuclear Architectures

Mononuclear bis-chelate complexes represent the most common structural motif, where a single metal center coordinates to two quinolinethiol ligands in a chelating fashion [16] [15]. The geometry adopted depends primarily on the electronic configuration of the metal ion and the steric requirements of the phenyl substituent.

For copper(II) and platinum(II) centers, square planar geometries predominate, with the metal ion lying in the plane defined by the four donor atoms (two nitrogen and two sulfur atoms) [7] [13]. The phenyl rings adopt orientations that minimize steric repulsion while maximizing π-π stacking interactions with neighboring molecules [15].

Octahedral geometries are observed for cobalt(II), nickel(II), and iron(II) complexes, where additional coordination sites are occupied by solvent molecules or weakly coordinating anions [16] [15]. The distortion from ideal octahedral geometry is influenced by the different trans influence of nitrogen and sulfur donor atoms.

Dinuclear Architectures

Dinuclear complexes form through bridging interactions involving the quinolinethiol ligands or auxiliary bridging groups [14] [17]. The phenyl substituent can participate in π-π stacking interactions that stabilize dinuclear architectures, particularly in zinc and cadmium complexes [18].

Zinc complexes demonstrate particularly interesting dinuclear motifs, where two metal centers are bridged by acetate or other small anions, with each zinc center coordinated by one quinolinethiol ligand [15]. The dinuclear zinc complexes show enhanced fluorescent properties compared to their mononuclear counterparts [10].

Polymeric Architectures

Extended polymeric structures can form through metal-ligand bridging interactions, particularly with zinc and cadmium centers [19] [18]. The 8-quinolinethiol ligands can function as bridging units, coordinating to multiple metal centers through their nitrogen and sulfur donor atoms.

The polymeric architectures exhibit zigzag chain structures, where metal centers are connected through alternating quinolinethiol bridges [19]. The phenyl substituent influences the chain conformation and intermolecular packing, leading to unique supramolecular arrangements.

Spectrochemical Series Analysis of Complex Stability

The position of 8-quinolinethiol, 4-phenyl- in the spectrochemical series can be evaluated through analysis of crystal field splitting energies and complex stability constants [20] [21]. The ligand exhibits characteristics of a moderate to strong field ligand, primarily due to the nitrogen donor atom of the quinoline ring.

Ligand Field Strength

The quinoline nitrogen atom contributes significantly to the ligand field strength, positioning 8-quinolinethiol between phenanthroline and cyanide in the spectrochemical series [21]. The crystal field splitting energies for octahedral complexes range from 15,000 to 20,000 cm⁻¹, indicating moderate to strong field behavior [20].

The sulfur donor atom contributes less to the overall field strength but provides additional stabilization through its soft base character [22]. The combination of hard nitrogen and soft sulfur donor atoms makes 8-quinolinethiol particularly effective for stabilizing a wide range of oxidation states and coordination geometries [21].

Electronic Transitions

The electronic spectra of 8-quinolinethiol, 4-phenyl- complexes reveal characteristic d-d transitions that provide insight into the ligand field strength [16] [13]. Copper(II) complexes show d-d transitions around 600-700 nm, while cobalt(II) complexes exhibit multiple transitions in the 400-600 nm region [3].

The intensity of these transitions is enhanced by the π-system of the quinoline ring, which can participate in metal-to-ligand charge transfer processes [13]. The phenyl substituent contributes additional π-electron density that influences the electronic structure and spectroscopic properties [23].

Stability Trends

The stability constants for 8-quinolinethiol, 4-phenyl- complexes follow the Irving-Williams series, with the order Cu²⁺ > Ni²⁺ > Co²⁺ > Fe²⁺ > Mn²⁺ > Zn²⁺ [24]. However, the presence of the soft sulfur donor atom modifies this trend, particularly for platinum and other soft metal ions [1].

The chelate effect contributes significantly to complex stability, with bis-chelate complexes showing stability constants that are orders of magnitude higher than comparable monodentate ligand complexes [24]. The five-membered chelate ring formed by the nitrogen and sulfur donor atoms provides optimal geometry for metal coordination [1].

Redox-Active Complexes and Electron Transfer Properties

The redox properties of 8-quinolinethiol, 4-phenyl- complexes are influenced by both the metal center and the quinolinethiol ligand system [25] [26]. The extended π-system of the quinoline ring can participate in electron transfer processes, making these complexes valuable for applications in catalysis and materials science.

Metal-Centered Redox Processes

Copper complexes demonstrate facile Cu²⁺/Cu⁺ electron transfer with reversible behavior in cyclic voltammetry [7]. The redox potential is influenced by the coordinating environment, with quinolinethiol ligands stabilizing the copper(I) oxidation state through back-bonding interactions [7].

Iron complexes show both Fe³⁺/Fe²⁺ and ligand-centered redox processes, with the quinolinethiol ligand capable of stabilizing multiple oxidation states [27]. The redox potentials are pH-dependent due to the involvement of proton-coupled electron transfer mechanisms [28].

Ligand-Centered Redox Activity

The quinolinethiol ligand system exhibits redox activity through oxidation of the sulfur atom and reduction of the quinoline ring [25]. The phenyl substituent can participate in extended conjugation, influencing the redox potentials and electron transfer kinetics [26].

Platinum complexes demonstrate particularly interesting redox behavior, with both metal-centered and ligand-centered processes contributing to the overall electron transfer characteristics [11] [23]. The phosphorescent properties of these complexes are intimately linked to their redox behavior, with electron transfer processes affecting the excited state lifetimes [29].

Electron Transfer Mechanisms

The electron transfer processes in 8-quinolinethiol, 4-phenyl- complexes can proceed through inner-sphere or outer-sphere mechanisms, depending on the specific complex and reaction conditions [28]. The bridging capability of the quinolinethiol ligand facilitates inner-sphere electron transfer between metal centers [27].

The kinetics of electron transfer are influenced by the reorganization energy associated with structural changes upon oxidation or reduction [28]. The rigid quinoline framework minimizes reorganization energy, leading to faster electron transfer rates compared to more flexible ligand systems [25].

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

237.06122053 g/mol

Monoisotopic Mass

237.06122053 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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